1,4-Bis(mesitylamino)anthraquinone
Overview
Description
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves the condensation of substituted or unsubstituted leucoquinizarin with appropriate amines, followed by air oxidation. These methods highlight the importance of the nitrogen center's position and nature in the side chain for achieving desired activities and properties of the compound (Zee-Cheng & Cheng, 1978).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(mesitylamino)anthraquinone and similar compounds is pivotal in determining their reactivity and function. Studies have revealed that these compounds are not individual substances but equilibrium mixtures of tautomers, which undergo aminoimine tautomeric transformations. This understanding is crucial for manipulating their properties for specific applications (Fain, Zaitsev, & Ryabov, 2013).
Chemical Reactions and Properties
Anthraquinone derivatives participate in various chemical reactions, including protonation and cyclization, which significantly affect their physical, chemical, and biological properties. For instance, double protonation of certain anthraquinone derivatives can lead to the formation of paramagnetic dipyrylium salts with unique optical and magnetic properties, underscoring the compound's versatility (Prabhakara Rao et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility in supercritical gases, have been extensively studied. These properties are influenced by the molecular structure, specifically the length of alkyl substituents on the anthraquinone chromophore, which impacts the compound's applicability in various industrial processes (Swidersky, Tuma, & Schneider, 1996).
Chemical Properties Analysis
The chemical properties of 1,4-Bis(mesitylamino)anthraquinone derivatives, such as their reactivity towards nucleophiles and electrophiles, their ability to undergo redox reactions, and their interaction with biological molecules, are central to their application in fields like cancer research and dye manufacturing. The structure-activity relationship studies have helped in understanding the influence of molecular modifications on their biological activity and toxicity (Zee-Cheng & Cheng, 1982).
Scientific Research Applications
Spectral Properties and Green Hue in Dyes : 1,4-Bis(mesitylamino)anthraquinone is studied for its spectral properties. The INDO/S approach revealed that the molecular conformation significantly impacts the intensity and position of the short-wavelength absorption band, aligning with experimental data on the green hue of these compounds (Yatsenko et al., 1998).
Antineoplastic Agents : Substituted aminoalkylamino anthraquinones, including derivatives of 1,4-Bis(mesitylamino)anthraquinone, have been investigated for their antineoplastic properties. The nature and position of the nitrogen atom in the side chain are crucial for antineoplastic activity. For example, DHAQ, a specific derivative, demonstrated significant inhibitory activity against leukemia and melanoma systems (Zee-Cheng & Cheng, 1978).
Antiproliferative Activity : A series of 2-substituted-1,4-bis(dimethylamino)anthraquinone derivatives exhibited notable in vitro antiproliferative activities against leukemic tumor cells. The introduction of substituted phenyl groups enhanced this activity, particularly with electron-donating groups like amines or methoxyl groups (Jin et al., 2011).
Solubility in Supercritical Fluids : The solubilities of 1,4-bis-(alkylamino)anthraquinones, including the mesitylamino variant, in near- and supercritical fluids have been studied. The research highlighted the influence of different substituents and the specific solid state on solubility in these fluids (Tuma et al., 2001).
Cytotoxic Anthraquinone Compounds : The cytotoxic properties of various 1,4 aminoalkylanthraquinones, including bis(mesitylamino) derivatives, have been revisited. Some compounds demonstrated higher activity than established anticancer drugs like mitoxantrone, particularly when combined with other cytotoxic agents (Ishmael et al., 2005).
Photopolymerization Applications : Diamino-anthraquinone derivatives, including bis(mesitylamino) variants, have been used as photoinitiators for cationic and free radical photopolymerization under various UV/visible LEDs and IR lamps. These compounds show broad ground state light absorption and high photoinitiating efficiency, particularly when combined with coinitiators (Zhang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDRBXCDTZRMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051593 | |
Record name | C.I. Solvent Blue 104 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Bis(mesitylamino)anthraquinone | |
CAS RN |
116-75-6 | |
Record name | Solvent Blue 104 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Blue 104 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimesidinoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Blue 104 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(mesitylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z54546JQXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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